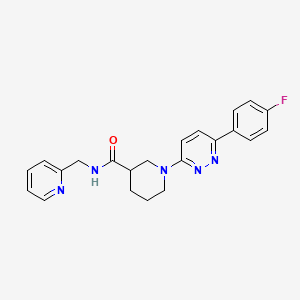

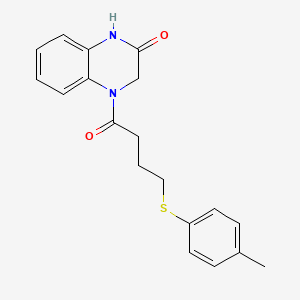

3-(2-bromoacetyl)-1H-isochromen-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

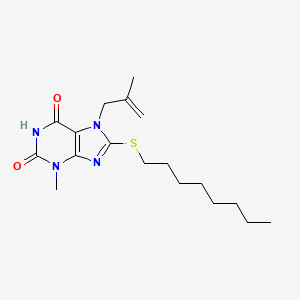

3-(2-Bromoacetyl)-1H-isochromen-1-one, also known as 3-(Bromoacetyl)coumarin, can be synthesized via the bromination of 3-acetylcoumarin in chloroform .

Synthesis Analysis

Recent developments in synthetic routes of 3-(bromoacetyl)coumarin derivatives have been emphasized. These compounds serve as versatile building blocks in the preparation of critical polyfunctionalized heterocyclic systems and other industrially significant scaffolds .Molecular Structure Analysis

The molecular structure of 3-(2-bromoacetyl)-1H-isochromen-1-one is complex and forms the basis for the synthesis of various derivatives. It is used as a building block in the preparation of critical polyfunctionalized heterocyclic systems .Chemical Reactions Analysis

3-(2-bromoacetyl)-1H-isochromen-1-one is used in multicomponent reactions with aromatic aldehydes and malononitrile to generate potentially biologically active pyran and pyridine derivatives . It is also used as a starting point towards a wide scale of five and six-membered heterocyclic systems such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, pyridines, thiadiazins as well as fused heterocyclic systems .科学的研究の応用

Synthesis of Heterocyclic Compounds

3-(2-bromoacetyl)-1H-isochromen-1-one serves as a valuable building block for synthesizing diverse heterocyclic compounds. Researchers have explored its reactivity with different reagents to yield novel derivatives. Notably, it has been employed in the synthesis of:

- Pyran Derivatives : Multicomponent reactions with aromatic aldehydes and malononitrile lead to pyran derivatives .

- Pyridine Derivatives : Chemical transformations involving 3-(2-bromoacetyl)-1H-isochromen-1-one have yielded pyridine-based structures .

Cytotoxicity Studies

Researchers have evaluated the in vitro anticancer activity of compounds derived from 3-(2-bromoacetyl)-1H-isochromen-1-one. These studies involved screening against various human cancer cell lines:

The IC50 values (concentration causing 50% reduction in cell growth) demonstrated significant cytotoxic effects for most compounds. Notably, compound 6d exhibited potent cytotoxic activity against NUGC (IC50 = 29 nM), comparable to the standard CHS 828 (IC50 = 25 nM) .

Other Potential Applications

While the literature primarily focuses on the above aspects, 3-(2-bromoacetyl)-1H-isochromen-1-one’s versatility suggests additional applications:

- Anti-Inflammatory Properties : Coumarins, including this compound, have shown anti-inflammatory potential .

- Antioxidant Activity : Benzopyran-2-ones, to which this compound belongs, may possess antioxidant properties .

- Antimicrobial and Anti-Tuberculosis Activities : Further investigations could explore these aspects .

Mohareb, R. M., & MegallyAbdo, N. Y. (2015). Uses of 3-(2-Bromoacetyl)-2H-chromen-2-one in the Synthesis of Heterocyclic Compounds Incorporating Coumarin: Synthesis, Characterization and Cytotoxicity. Molecules, 20(6), 11535–11553. Read more

作用機序

Target of Action

The primary target of 3-(2-bromoacetyl)-1H-isochromen-1-one is Prostaglandin G/H synthase 1 . This enzyme plays a crucial role in the synthesis of prostanoids, particularly in the stomach and platelets .

Mode of Action

It is known to interact with its target, prostaglandin g/h synthase 1 . This interaction could potentially lead to changes in the synthesis of prostanoids .

Biochemical Pathways

The compound is involved in the prostanoid synthesis pathway by interacting with Prostaglandin G/H synthase 1

Pharmacokinetics

Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .

Result of Action

It has been reported that compounds synthesized from 3-(2-bromoacetyl)-1h-isochromen-1-one exhibited significant cytotoxic effects . For instance, compound 6d showed almost equipotent cytotoxic activity against human gastric cancer (NUGC) compared to the standard CHS 828 .

Safety and Hazards

将来の方向性

The future directions of research on 3-(2-bromoacetyl)-1H-isochromen-1-one could involve further exploration of its synthesis, chemistry, and applications. There is a need for more research on its biological and chemical applications since its discovery . Additionally, its use in the synthesis of polyfunctionalized biologically active heterocyclic compounds is a promising area of research .

特性

IUPAC Name |

3-(2-bromoacetyl)isochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c12-6-9(13)10-5-7-3-1-2-4-8(7)11(14)15-10/h1-5H,6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIWEEJUWCHJEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(OC2=O)C(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-bromoacetyl)-1H-isochromen-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4-Methoxyphenyl)(prop-2-yn-1-yl)amino]propanamide](/img/structure/B2843859.png)

![2-azido-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2843864.png)

![2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(4-chlorobenzyl)quinazolin-4(3H)-one](/img/structure/B2843867.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)

![2-(4-methoxyphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2843877.png)